5-Bromo-6-nitroindane
Description
5-Bromo-6-nitroindane is a substituted indane derivative featuring a bromine atom at position 5 and a nitro group (-NO₂) at position 6 on the indane scaffold. Indane derivatives are bicyclic aromatic compounds with a fused benzene and cyclopropane ring, often used in pharmaceutical and materials science research due to their structural rigidity and electronic properties. These compounds share key functional groups (bromo, nitro) that influence reactivity, stability, and applications in synthetic chemistry .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-6-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-6-2-1-3-7(6)5-9(8)11(12)13/h4-5H,1-3H2 |
InChI Key |
OJNRHKOJADOVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Effects: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. Bromine, a moderate electronegative group, enhances halogen bonding and cross-coupling reactivity (e.g., Suzuki reactions) .
- Amino vs. Nitro: Amino groups (-NH₂) in compounds like 2-Amino-6-bromo-5-nitropyridine increase nucleophilicity, enabling participation in condensation or acylation reactions, whereas nitro groups stabilize intermediates in reduction reactions .
- Heterocyclic vs. Aromatic Cores : Imidazole and pyridine derivatives (e.g., 5-Bromo-4-nitro-1H-imidazole) exhibit distinct reactivity due to ring nitrogen atoms, facilitating coordination chemistry or catalytic applications .
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